molecular formula C19H20N4O4S B12864272 N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12864272
M. Wt: 400.5 g/mol
InChI Key: GEPLHYQNKBDVLN-UHFFFAOYSA-N
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Description

N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and phthalazinones These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the sulfonamide and phthalazinone intermediates, followed by their coupling to form the final product. Common synthetic routes may include:

    Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with isopropylamine under acidic or basic conditions to form N-isopropylsulfamoyl-4-aminobenzene.

    Formation of the Phthalazinone Intermediate: This step involves the cyclization of a suitable precursor, such as 2-hydrazinobenzoic acid, to form the phthalazinone ring system.

    Coupling Reaction: The final step involves the coupling of the sulfonamide and phthalazinone intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the sulfonamide or phthalazinone moieties, leading to the formation of sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups in the phthalazinone ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides and phthalazinones have shown efficacy, such as bacterial infections, cancer, and inflammatory diseases.

    Biological Studies: The compound may be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide and phthalazinone interactions.

    Industrial Applications: The compound may be explored for its potential use in industrial processes, such as catalysis, material science, and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in key biological processes, such as dihydropteroate synthase (DHPS) in bacterial folate synthesis.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function, and potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide include other sulfonamides and phthalazinones, such as:

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

    Phthalazinone Derivatives: Compounds with similar phthalazinone structures, investigated for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combined sulfonamide and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other compounds in these classes.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-12(2)23-28(26,27)14-9-7-13(8-10-14)20-18(24)11-17-15-5-3-4-6-16(15)19(25)22-21-17/h3-10,12,23H,11H2,1-2H3,(H,20,24)(H,22,25)

InChI Key

GEPLHYQNKBDVLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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